molecular formula C24H21N5O6 B2822384 N-cyclohexyl-N-methyl-5-[4-(pyrrolidin-1-ylsulfonyl)phenyl]-1,3,4-oxadiazole-2-carboxamide CAS No. 1251582-00-9

N-cyclohexyl-N-methyl-5-[4-(pyrrolidin-1-ylsulfonyl)phenyl]-1,3,4-oxadiazole-2-carboxamide

Cat. No.: B2822384
CAS No.: 1251582-00-9
M. Wt: 475.461
InChI Key: KHIZZAMMCVCZAN-UHFFFAOYSA-N
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Description

N-cyclohexyl-N-methyl-5-[4-(pyrrolidin-1-ylsulfonyl)phenyl]-1,3,4-oxadiazole-2-carboxamide is a useful research compound. Its molecular formula is C24H21N5O6 and its molecular weight is 475.461. The purity is usually 95%.
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Scientific Research Applications

Hydrogen Bonding in Anticonvulsant Enaminones

Hydrogen bonding plays a critical role in the structure and function of a range of anticonvulsant enaminones, showcasing the importance of structural conformation in pharmacological activity. This is exemplified by compounds like methyl 4-[(p-chlorophenyl)amino]-6-methyl-2-oxo-3-cyclohexen-1-carboxylate, among others, where intramolecular hydrogen bonding contributes to their bioactivity. The study of these compounds provides insights into designing drugs with enhanced efficacy and stability through the optimization of hydrogen bonding patterns (Kubicki, Bassyouni, & Codding, 2000).

Tuberculostatic Activity of Oxadiazole Derivatives

Oxadiazole derivatives exhibit significant tuberculostatic activity, highlighting the potential of these compounds in the treatment of tuberculosis. The synthesis and biological evaluation of various oxadiazole compounds, such as 5-(4-phenylpiperazin-1-ylmethyl)-1,3,4-oxadiazole-2-thiol, demonstrate their efficacy in inhibiting Mycobacterium tuberculosis, with minimal inhibitory concentrations ranging from 25 to 100 mg/ml. This research underscores the therapeutic potential of oxadiazole derivatives in addressing tuberculosis and possibly other bacterial infections (Foks et al., 2004).

Synthesis of Bicyclic Systems Containing 1,2,4-Oxadiazole Ring

The synthesis of novel bicyclic systems containing the 1,2,4-oxadiazole ring demonstrates the versatility of oxadiazole derivatives in creating pharmacologically active compounds. Through a one-pot condensation process, compounds such as 4-(1,2,4-oxadiazol-5-yl)pyrrolidin-2-ones are synthesized, offering a promising scaffold for developing new therapeutic agents. The predicted biological activity of these compounds, based on PASS prediction, opens avenues for their potential application in various therapeutic areas (Kharchenko, Detistov, & Orlov, 2008).

Antiepileptic Activity of Limonene and Citral Based Oxadiazoles

The exploration of limonene and citral based 1,3,4-oxadiazoles for antiepileptic activity reveals the potential of naturally derived compounds in enhancing anticonvulsant properties. These compounds, synthesized to match the structural requirements for anticonvulsant activity, have shown promising results in preclinical models, underscoring the value of integrating natural product chemistry with medicinal chemistry for drug development (Rajak et al., 2013).

Properties

IUPAC Name

2-[2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl]-N-(4-methoxyphenyl)-3-oxo-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21N5O6/c1-33-18-6-3-16(4-7-18)26-23(31)15-2-9-21-27-29(24(32)28(21)13-15)14-22(30)25-17-5-8-19-20(12-17)35-11-10-34-19/h2-9,12-13H,10-11,14H2,1H3,(H,25,30)(H,26,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHIZZAMMCVCZAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)C2=CN3C(=NN(C3=O)CC(=O)NC4=CC5=C(C=C4)OCCO5)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21N5O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

475.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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